molecular formula C8H17NO2 B13578823 Ethyl 4-amino-2,2-dimethylbutanoate

Ethyl 4-amino-2,2-dimethylbutanoate

Cat. No.: B13578823
M. Wt: 159.23 g/mol
InChI Key: GCVKESCBQNFNEV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of butanoic acid, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,2-dimethylbutanoate typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-amino-2,2-dimethylbutanoic acid+ethanolH2SO4ethyl 4-amino-2,2-dimethylbutanoate+H2O\text{4-amino-2,2-dimethylbutanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-amino-2,2-dimethylbutanoic acid+ethanolH2​SO4​​ethyl 4-amino-2,2-dimethylbutanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ethyl 4-nitro-2,2-dimethylbutanoate.

    Reduction: Formation of ethyl 4-amino-2,2-dimethylbutanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Ethyl 4-amino-2,2-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,2-dimethylbutanoate involves its interaction with various molecular targets, depending on its application. In biochemical contexts, it may act as a substrate for enzymes, participating in metabolic pathways. The ester group can be hydrolyzed to release the active amino acid, which can then interact with cellular receptors or enzymes.

Comparison with Similar Compounds

Ethyl 4-amino-2,2-dimethylbutanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-3,3-dimethylbutanoate: Differing in the position of the amino group, leading to different reactivity and applications.

    Mthis compound: Featuring a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    4-amino-2,2-dimethylbutanoic acid: The non-esterified form, which has different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 4-amino-2,2-dimethylbutanoate

InChI

InChI=1S/C8H17NO2/c1-4-11-7(10)8(2,3)5-6-9/h4-6,9H2,1-3H3

InChI Key

GCVKESCBQNFNEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CCN

Origin of Product

United States

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